molecular formula C27H44O7 B078545 Inokosterone CAS No. 15130-85-5

Inokosterone

Cat. No. B078545
CAS RN: 15130-85-5
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-GYVHUXHASA-N
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Description

Synthesis Analysis

Inokosterone has been synthesized through a complex process involving partial acetylation and subsequent conversion into different compounds. The final synthesis involves a Grignard reaction followed by hydrogenation and hydrolysis (Hikino et al., 1976).

Molecular Structure Analysis

The molecular structure of inokosterone is characterized by configurations at C-20 and C-22 being R. It is concluded to be a mixture of C-25 epimers of specific hexahydroxy and tetrahydroxy compounds. Inokosterone is identified as a 1:2 mixture of the C-25 R and S epimers (Hikino et al., 1976).

Chemical Reactions and Properties

Inokosterone's chemical reactions involve its conversion into various derivatives, impacting its chemical properties significantly. These derivatives include diacetate and methyl acetoxy forms, which demonstrate varying degrees of activity and properties (Hikino et al., 1976).

Physical Properties Analysis

The physical properties of inokosterone, such as solubility and stability, are influenced by its molecular structure. Its configuration as a mixture of C-25 epimers influences its physical state and behavior under different conditions (Hikino et al., 1976).

Chemical Properties Analysis

Inokosterone's chemical properties, such as reactivity and interactions with other compounds, are shaped by its unique molecular structure. Its ability to undergo various chemical reactions, including acetylation and hydrogenation, demonstrates its chemical versatility (Hikino et al., 1976).

Scientific Research Applications

Summary of the Application

Inokosterone, derived from Gentiana rigescens Franch, has been found to extend the longevity of yeast and mammalian cells . This is achieved through antioxidative stress and the induction of mitophagy .

Methods of Application or Experimental Procedures

The study used replicative lifespan and chronological lifespan assays of yeast to screen antiaging compounds . The survival rate, antioxidant enzyme activity, and gene expression were observed in the inokosterone-treated groups . The reactive oxygen species (ROS) and lipid peroxidation of yeast were also measured .

Results or Outcomes

Inokosterone treatment resulted in an increased cell survival rate under oxidative stress conditions, increased antioxidant enzyme activity and gene expression . It also led to a decrease in ROS and lipid peroxidation of yeast . The macroautophagy and mitophagy in yeast were increased upon inokosterone treatment .

Osteoblast Differentiation Stimulation

Summary of the Application

Inokosterone, present in the roots of Achyranthes bidentata, has been found to stimulate the differentiation of osteoblasts . This suggests that ecdysteroids like inokosterone could be used for the treatment of osteoporosis .

Methods of Application or Experimental Procedures

The study involved experiments on MC3T3-E1 osteoblasts . The effect of 20E and inokosterone on these cells was observed .

Results or Outcomes

The study found that 20E and inokosterone stimulate the differentiation of MC3T3-E1 osteoblasts . This suggests that ecdysteroids could be used for the treatment of osteoporosis .

Safety And Hazards

Inokosterone should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVCUBPURTQPQ-GYVHUXHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164756
Record name Inokosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inokosterone

CAS RN

15130-85-5
Record name Inokosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inokosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,310
Citations
H Hikino, K Mohri, Y Hikino, S Arihara, T Takemoto… - Tetrahedron, 1976 - Elsevier
… shift reagent with the inokosterone acetates (9, 29) and the optical activity measurement of α - methylglutaric acid (3) derived from inokosterone have established that inokosterone is a 1:…
Number of citations: 47 www.sciencedirect.com
JH Mo, H Xie, YM Zhou, S Ng, SX Li, L Wang - Chinese journal of …, 2021 - Springer
… The inokosterone has a similar structure as estradiol. However, inokosterone has 2 hydroxyl … Inokosterone has more hydroxyl groups which makes it more active than estradiol. The …
Number of citations: 1 link.springer.com
J Koolman, L Reum, P Karlson - Hoppe-Seylers Z. Physiol. Chem, 1979 - degruyter.com
… at C-26 (in inokosterone). The only report of the occurence of inokosterone in arthropods comes from … that these compounds are the stereo isomers or positional isomers of inokosterone. …
Number of citations: 30 www.degruyter.com
T Jiang, M Shao, Q Chen, C Ling, Z Shen… - Chinese Journal of …, 2020 - cjter.com
… inokosterone on osteoblast proliferation and differentiation is rarely reported. OBJECTIVE: To investigate the effects of inokosterone … effect of different concentrations of inokosterone (1, 5…
Number of citations: 1 www.cjter.com
Y Liu, Q Liu, D Chen, A Matsuura, L Xiang, J Qi - Antioxidants, 2022 - mdpi.com
… incubation with inokosterone. Furthermore, we investigated the effect of inokosterone on … cells were obviously increased after inokosterone treatment. The autophagosomes in ∆sod1 …
Number of citations: 7 www.mdpi.com
H Oberlander - Journal of Insect Physiology, 1969 - Elsevier
Wing disks of Galleria mellonella initiated metamorphosis when cultured in vitro with ecdysone, ecdysterone, or inokosterone. Even disks from the early part of the final larval stadium …
Number of citations: 124 www.sciencedirect.com
P Mandaron - Developmental Biology, 1973 - Elsevier
The morphogenetic activity of three hormonal substances—α-ecdysone, β-ecdysone, and inokosterone—has been studied in vitro on isolated imaginal leg discs of third-instar larvae of …
Number of citations: 74 www.sciencedirect.com
M Kobayashi, T Takemoto, S Ogawa… - Journal of Insect …, 1967 - Elsevier
… moulting hormone activity of ecdysterone (iso-inokosterone) and inokosterone isolated from … tests of ecdysterone (iso-inokosterone) and inokosterone isolated from Achyranthis Radix. …
Number of citations: 62 www.sciencedirect.com
KR Rao - Journal of Experimental Zoology, 1978 - Wiley Online Library
… or injection of either ecdysterone or inokosterone (two 25‐μg … was more effective than inokosterone in exerting the effects. … Ecdysterone and inokosterone blocked the initiation of basal …
Number of citations: 21 onlinelibrary.wiley.com
I Hirono, I SASAOKA, M SHIMIZU - GANN Japanese Journal of …, 1969 - jstage.jst.go.jp
It was reported by Burdette et al. 1, 2) that injection of crude ecdysone, an insect-moulting hormone, into tumor-bearing animals resulted in regression of tumor in a few instances and …
Number of citations: 22 www.jstage.jst.go.jp

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